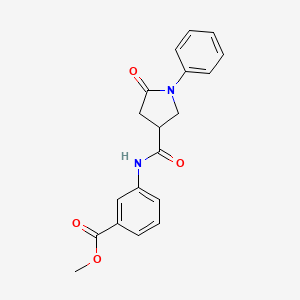

Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate”, involves various methods. One common method is the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors . The choice of method depends on the specific requirements of the synthesis .Molecular Structure Analysis

The molecular structure of “Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate” can be represented by the InChI code:1S/C12H13NO3/c1-16-12(15)9-7-11(14)13(8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis

“Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate” has a molecular weight of 219.24 . Its melting point is between 68-73 degrees Celsius . The compound’s purity, storage temperature, and physical form can vary depending on the specific product .科学的研究の応用

Anti-Cancer Activity

A study by Soni et al. (2015) involved the synthesis and evaluation of novel quinuclidinone derivatives, including compounds related to Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate, as potential anti-cancer agents. These compounds showed promising anti-proliferative effects against A549 and L132 cell lines, with some analogues exhibiting potent activity. The study highlights the potential of these compounds in developing new cancer therapies, emphasizing their anti-cancer efficacy and compatibility with blood (Soni, Sanghvi, Devkar, & Thakore, 2015).

HIV-1 Inhibition

Research by Tamazyan et al. (2007) explored the potential of a compound structurally similar to Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate as an anti-human immunodeficiency virus type 1 (HIV-1) agent. The study focused on the compound's ability to inhibit the reverse transcriptase enzyme, a crucial target in HIV treatment. This research underlines the significance of such compounds in the development of new HIV-1 inhibitors (Tamazyan, Ayvazyan, Martirosyan, Harutyunyan, & Schinazi, 2007).

Synthesis of Heterocycles

Črček et al. (2012) reported on the parallel synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, showcasing a method to generate a variety of heterocyclic compounds efficiently. This work demonstrates the utility of Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate derivatives in synthesizing complex molecules, which could have applications in pharmaceuticals and material science (Črček, Baškovč, Grošelj, Kočar, Dahmann, Stanovnik, & Svete, 2012).

PARP Inhibition for Cancer Treatment

Penning et al. (2009) developed cyclic amine-containing benzimidazole carboxamide PARP inhibitors, related to Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate, showing high potency in inhibiting PARP enzymes. This study presents the compound's potential in cancer treatment, especially in enhancing the efficacy of existing therapies and in the development of novel cancer treatments (Penning, Zhu, Gandhi, Gong, Liu, Shi, Klinghofer, Johnson, Donawho, Frost, Bontcheva-Diaz, Bouska, Osterling, Olson, Marsh, Luo, & Giranda, 2009).

Material Science and Polymer Synthesis

Yang, Jikei, and Kakimoto (1999) explored the thermal polymerization of derivatives similar to Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate for creating hyperbranched aromatic polyamides. Their research contributes to the understanding of polymer synthesis processes and the development of new materials with potential applications in various industries (Yang, Jikei, & Kakimoto, 1999).

Safety and Hazards

特性

IUPAC Name |

methyl 3-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-25-19(24)13-6-5-7-15(10-13)20-18(23)14-11-17(22)21(12-14)16-8-3-2-4-9-16/h2-10,14H,11-12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKDPMLEWKVPJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2438992.png)

![N-[2-(4-Chlorophenyl)-1-pyridin-2-ylethyl]prop-2-enamide](/img/structure/B2438993.png)

![[2-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B2438994.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2438998.png)

![7-Fluoro-N-[2-[1-[(prop-2-enoylamino)methyl]cyclopropyl]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2439010.png)

![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2439011.png)